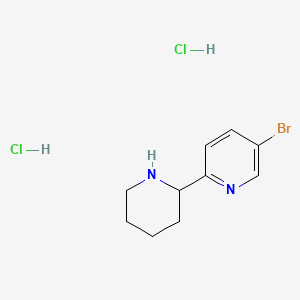
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine typically involves the reaction of 5-methyl-6-(methylthio)pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazine derivative .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydrazino-6-methyl-5-nitropyrimidine
- 2-Methylthio-4-hydrazino-6-chloropyrimidine
- 4,6-Dihydrazino-5-nitropyrimidine
Uniqueness
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is unique due to the presence of both hydrazine and methylthio groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H10N4S |
|---|---|
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
(5-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4S/c1-4-5(10-7)8-3-9-6(4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |
Clé InChI |
PDIHWKDRSPVJLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1SC)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)





